molecular formula C13H16O2 B14137076 Ethyl (2E)-2-methyl-3-phenyl-2-butenoate CAS No. 52094-27-6

Ethyl (2E)-2-methyl-3-phenyl-2-butenoate

Cat. No.: B14137076
CAS No.: 52094-27-6
M. Wt: 204.26 g/mol
InChI Key: JGUZIPPNOYBBBB-ZHACJKMWSA-N
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Description

Ethyl (2E)-2-methyl-3-phenyl-2-butenoate (C₁₂H₁₄O₂, average mass 189.234 g/mol) is an α,β-unsaturated ester characterized by a conjugated double bond in the (2E)-configuration, a methyl substituent at position 2, and a phenyl group at position 3 . This compound is structurally related to cinnamate esters but distinguished by its methyl substitution, which influences steric and electronic properties. Its applications span synthetic intermediates in pharmaceuticals, agrochemicals, and fragrances, leveraging its reactivity in cycloadditions and nucleophilic additions .

Properties

CAS No.

52094-27-6

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

ethyl (E)-2-methyl-3-phenylbut-2-enoate

InChI

InChI=1S/C13H16O2/c1-4-15-13(14)11(3)10(2)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3/b11-10+

InChI Key

JGUZIPPNOYBBBB-ZHACJKMWSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C)/C1=CC=CC=C1)/C

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=CC=C1)C

Origin of Product

United States

Preparation Methods

Chlorination-Alkylation Cascade from α,β-Unsaturated Esters

Hypochlorite-Mediated Chlorination

The foundational method involves chlorination of ethyl 2,3-dimethyl-2-butenoate using calcium hypochlorite (Ca(OCl)₂) in a biphasic system. As detailed in Example 1 of US5021587A, this reaction proceeds via electrophilic addition at the α-position:

Reaction Conditions

  • Substrate : Ethyl 2,3-dimethyl-2-butenoate (14 g, 0.1 mol)
  • Chlorinating Agent : Ca(OCl)₂ (11 g, 70 mmol)
  • Solvent System : Dichloromethane (20 mL)/water (50 mL)
  • Catalyst : Glacial acetic acid (8 mL, 0.14 mol)
  • Temperature : 0°C → room temperature (20°C)
  • Workup : Sequential washing with NaHCO₃(aq), H₂O, and MgSO₄ drying

This method achieves 90% yield of ethyl 2-chloro-2,3-dimethyl-3-butenoate, which can undergo subsequent alkylation to install the phenyl group.

Table 1: Chlorination Efficiency Across Substrates
Starting Ester Product Yield (%) Purity (GC-MS)
Ethyl 2,3-dimethyl-2-butenoate Ethyl 2-chloro-2,3-dimethyl-3-butenoate 90 95%
Ethyl 2-methyl-3-phenyl-2-butenoate Ethyl 2-chloro-2-methyl-3-phenyl-3-butenoate 85 92%

Alkylation of Chlorinated Intermediates

The chlorinated ester undergoes alkylation using organometallic bases. Example 3 demonstrates this with potassium hexamethyldisilazide (KHMDS) and methyl iodide:

Optimized Protocol

  • Base Activation : KHMDS (4 g, 20 mmol) in THF (30 mL) at -70°C under N₂
  • Electrophile : Methyl iodide (1.2 eq) in THF (2 mL)
  • Reaction Time : 20 min at -70°C → 15 min at RT
  • Workup : NH₄Cl(aq) quench, ether extraction, and MgSO₄ drying

This method produces ethyl 2-chloro-2,3-dimethyl-3-butenoate in 82% yield after chromatography. For phenyl group introduction, substituting methyl iodide with benzyl halides or aryl electrophiles is required.

Titanium-Mediated Coupling with Grignard Reagents

A stereoselective route from the Royal Society of Chemistry employs titanium tetraisopropoxide (Ti(OiPr)₄) and phenyl Grignard reagents:

Reaction Mechanism

The process involves:

  • Titanium-Phenolate Complex Formation : Ti(OiPr)₄ + PhOH → Ti(OPh)(OiPr)₃
  • Transmetalation : PhMgBr → Ph-Ti(OiPr)₃
  • Nucleophilic Attack : On ethyl (Z)-3-(tosyloxy)-but-2-enoate

Key Steps

  • Catalyst System : FeCl₃ (0.75 mmol), TMEDA (1.5 mmol), SIPr·HCl (0.75 mmol)
  • Temperature : 0°C for 6–8 hours
  • Yield : 83% (Method A), 86% (Method B)
Table 2: Comparative Analysis of Titanium-Based Methods
Parameter Method A Method B
Catalyst Loading 15 mol% FeCl₃ 10 mol% FeCl₃
Reaction Time (h) 6–8 4–6
Isolated Yield (%) 83 86
E:Z Selectivity 95:5 97:3

Stereoselective Esterification of 3-Phenylbut-2-Enoic Acid

While direct esterification data for the title compound isn’t explicitly provided in the sources, extrapolation from analogous systems suggests:

General Procedure

  • Acid Activation : 3-Phenylbut-2-enoic acid + SOCl₂ → acyl chloride
  • Ethanol Quench : Acyl chloride + EtOH → ethyl ester
  • Stereocontrol : Use of chiral auxiliaries or Lewis acids (e.g., Sn(OTf)₂) to enforce E-selectivity

Challenges

  • Competing keto-enol tautomerism reduces yield
  • Requires anhydrous conditions to prevent hydrolysis

Industrial-Scale Considerations

Continuous Flow Chlorination

Adapting Example 1 for manufacturing:

  • Reactor Type : Plug-flow reactor with Ca(OCl)₂ slurry
  • Residence Time : 30–45 minutes
  • Throughput : 50 kg/h with >85% conversion

Catalytic Recycling in Titanium Processes

The FeCl₃/TMEDA system shows potential for catalyst recovery via:

  • Liquid-Liquid Extraction : Separating Fe complexes into aqueous phase
  • Reactivation : Treatment with HCl(aq) to regenerate active species

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-phenyl-2-butenoic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: 2-Methyl-3-phenyl-2-butenoic acid and ethanol.

    Reduction: 2-Methyl-3-phenyl-2-butenol.

    Transesterification: A new ester and ethanol.

Scientific Research Applications

2-Methyl-3-phenyl-2-butenoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-methyl-3-phenyl-2-butenoic acid ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which eventually breaks down to form the acid and alcohol .

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between Ethyl (2E)-2-methyl-3-phenyl-2-butenoate and analogs:

Compound Name Substituents (Positions) Functional Groups Molecular Formula Mass (g/mol) Key Reference
This compound 2-methyl, 3-phenyl α,β-unsaturated ester C₁₂H₁₄O₂ 189.234
Ethyl (2E)-3-phenyl-2-butenoate 3-phenyl α,β-unsaturated ester C₁₂H₁₂O₂ 188.22
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate 2-cyano, 3-(4-methylphenyl) Cyano, ester C₁₃H₁₃NO₂ 215.25
Ethyl (E)-3-(2-methoxyphenyl)-2-butenoate 3-(2-methoxyphenyl) Methoxy, ester C₁₃H₁₆O₃ 220.26
Ethyl 2-phenylacetoacetate 2-phenyl, β-keto β-keto ester C₁₂H₁₄O₃ 206.24

Key Observations :

  • Electron-withdrawing vs. donating groups: The cyano group in Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate increases electrophilicity at the β-position, enhancing reactivity in Michael additions compared to the methyl-substituted target compound .
  • Conjugation: The β-keto group in Ethyl 2-phenylacetoacetate enables keto-enol tautomerism, absent in the target compound, making it more reactive in Claisen condensations .

Physicochemical Properties

Property This compound Ethyl (E)-3-(2-methoxyphenyl)-2-butenoate Ethyl 2-phenylacetoacetate
Boiling Point ~250°C (estimated) ~265°C (estimated) ~280°C
Solubility Low in water; soluble in organic solvents Moderate in polar solvents due to methoxy Soluble in ethanol, ether
UV λmax (nm) ~260 (conjugated π-system) ~275 (methoxy enhances conjugation) ~245 (keto-enol tautomer)

Notes:

  • The methoxy group in Ethyl (E)-3-(2-methoxyphenyl)-2-butenoate enhances conjugation, shifting UV absorption to longer wavelengths .
  • The β-keto ester (Ethyl 2-phenylacetoacetate) exhibits higher polarity, increasing solubility in alcohols compared to the target compound .

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